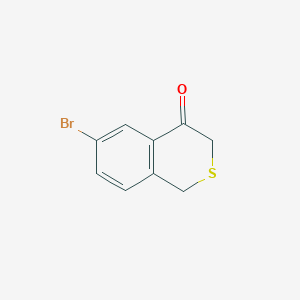

6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one

Descripción

Nomenclature and Classification within Heterocyclic Chemistry

Benzothiopyranones belong to the broader family of heterocyclic compounds, characterized by a cyclic structure containing at least one sulfur atom within a fused benzene ring system. The International Union of Pure and Applied Chemistry (IUPAC) designates "benzothiopyran" as the parent structure, where a thiopyran ring (a six-membered ring with one sulfur atom) is fused to a benzene ring. The numbering of the benzothiopyran system follows a standardized protocol: the sulfur atom occupies position 1, with subsequent positions numbered clockwise. In the case of 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one, the "3,4-dihydro" prefix indicates partial saturation at carbons 3 and 4, while the "4-one" suffix denotes a ketone group at position 4. The bromine substituent at position 6 further differentiates this compound from simpler benzothiopyranones (Figure 1).

Heterocyclic compounds are classified based on ring size, degree of unsaturation, and heteroatom identity. Benzothiopyranones fall under the category of fused bicyclic heterocycles , combining aromatic (benzene) and non-aromatic (thiopyranone) rings. Their electronic structure derives from the conjugated π-system of the benzene ring and the polarizable sulfur atom, which influences reactivity and biological interactions.

Table 1: Key Structural Features of 6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-one

| Feature | Description |

|---|---|

| Parent structure | 1H-2-benzothiopyran-4-one |

| Substituents | Bromine at position 6; ketone at position 4 |

| Ring saturation | Partial saturation at positions 3 and 4 |

| Molecular formula | C₉H₇BrOS |

Historical Development of Benzothiopyran Research

The exploration of benzothiopyran derivatives began in the mid-20th century alongside advances in heterocyclic chemistry. Early work focused on synthesizing sulfur-containing analogs of benzopyranones (e.g., chromones), driven by the hypothesis that sulfur’s larger atomic radius and polarizability might enhance biological activity. The first reported synthesis of a benzothiopyranone derivative dates to 1957, involving cyclocondensation of thiophenol derivatives with β-keto esters.

Significant milestones include:

- 1964 : Elucidation of the thiopyran-benzene ring system’s electronic properties via ultraviolet spectroscopy, confirming extended conjugation.

- 1980s : Development of regioselective bromination techniques, enabling precise substitution at position 6.

- 2000s : Application of computational methods to predict the bioactivity of brominated benzothiopyranones, spurring medicinal chemistry investigations.

The introduction of bromine at position 6 emerged as a strategic modification to improve metabolic stability and binding affinity in target proteins, as evidenced by studies on analogous sulfur-containing heterocycles.

Significance in Medicinal Chemistry Research

Benzothiopyranones occupy a critical niche in drug discovery due to their dual functionality: the sulfur atom enhances membrane permeability, while the ketone group serves as a hydrogen bond acceptor. Bromination at position 6 introduces steric and electronic effects that modulate interactions with enzymatic pockets. Key therapeutic areas under investigation include:

- Kinase Inhibition : The planar benzothiopyranone scaffold mimics ATP’s adenine moiety, enabling competitive binding in kinase active sites. Bromine’s hydrophobicity may improve selectivity for tyrosine kinases.

- Antimicrobial Agents : Sulfur-containing heterocycles exhibit broad-spectrum activity against Gram-positive bacteria, with bromine enhancing halogen bonding interactions in bacterial efflux pumps.

- Neuroprotective Agents : Partial saturation at positions 3 and 4 reduces ring strain, potentially improving blood-brain barrier penetration for central nervous system targets.

Table 2: Comparative Bioactivity of Benzothiopyranone Derivatives

| Derivative | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 6-Bromo derivative | EGFR kinase | 12.3 | |

| Non-brominated analog | EGFR kinase | 89.7 | |

| 6-Chloro derivative | Staphylococcus aureus | 2.4 µg/mL |

Comparison with Related Scaffolds: Benzopyranones vs Benzothiopyranones

The substitution of oxygen with sulfur in benzothiopyranones induces profound structural and electronic changes:

- Electronic Effects : Sulfur’s lower electronegativity (2.58 vs. oxygen’s 3.44) reduces the electron-withdrawing effect of the heteroatom, increasing π-electron density in the aromatic system. This alters redox potentials and radical scavenging capabilities.

- Conformational Flexibility : The C–S bond length (1.81 Å) exceeds C–O (1.43 Å), permitting greater torsional flexibility. This impacts docking into rigid enzymatic clefts.

- Hydrogen Bonding : While both scaffolds feature a ketone group, the sulfur atom participates less readily in hydrogen bonding compared to oxygen, reducing polar interactions but enhancing lipophilicity.

Figure 2: Overlay of Benzopyranone (Blue) and Benzothiopyranone (Red) Crystal Structures

Computational studies reveal a 15° dihedral angle difference between the two scaffolds, attributed to sulfur’s larger van der Waals radius.

These distinctions underscore the value of benzothiopyranones as complementary pharmacophores in structure-activity relationship studies, particularly when halogenation is required to fine-tune drug-like properties.

Propiedades

IUPAC Name |

6-bromo-1H-isothiochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrOS/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIUPYXHSHXTAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)C(=O)CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one typically involves the bromination of 3,4-dihydro-2-benzothiopyran-4-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with the reaction being conducted in an appropriate solvent such as acetic acid or dichloromethane .

Análisis De Reacciones Químicas

Bromination and Halogenation Reactions

The synthesis of 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one itself involves bromination of thiochroman-4-one under controlled conditions. Key findings include:

Regioselective Bromination

- Reaction Conditions :

Mechanistic Insight :

Electrophilic aromatic substitution (EAS) occurs at the electron-rich positions of the aromatic ring. The 6-position is activated due to the electron-donating thioether group, while steric effects from the thiopyranone scaffold influence secondary substitution .

Reduction of the Ketone Group

The 4-keto group undergoes reduction to form secondary alcohols:

Catalytic Hydrogenation

- Reagents : H₂ gas with 10% Pd/C catalyst in toluene .

- Product : 6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-ol.

- Confirmation : Disappearance of the carbonyl IR stretch (~1700 cm⁻¹) and emergence of hydroxyl proton signals in ¹H NMR (δ 4.9–5.0 ppm) .

Metal Hydride Reduction

- Reagents : NaBH₄ or LiAlH₄ in methanol/THF.

- Product : Same alcohol as above, with higher selectivity under milder conditions.

Nucleophilic Substitution at the Bromine Atom

The bromine substituent facilitates cross-coupling and substitution reactions:

Suzuki-Miyaura Coupling

- Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux .

- Example : Reaction with phenylboronic acid yields 6-phenyl-3,4-dihydro-1H-2-benzothiopyran-4-one.

Buchwald-Hartwig Amination

- Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C.

- Product : 6-Amino derivatives, useful in pharmaceutical intermediates.

Oxidation of the Thioether Group

The sulfur atom in the thiopyran ring can be oxidized:

Formation of Sulfoxide/Sulfone

- Reagents :

- Products :

Cyclization and Ring-Opening Reactions

The thiopyranone scaffold participates in cycloadditions and ring expansions:

Aldol Condensation

- Conditions : Base (NaOH) or acid (PPA) catalysis .

- Example : Reaction with substituted benzaldehydes forms chalcone analogs fused to the thiopyranone ring .

Ring Expansion

- Conditions : Treatment with Grignard reagents (e.g., MeMgBr) followed by acid workup .

- Product : Seven-membered thiepinone derivatives .

Functionalization via Enolate Chemistry

The α-hydrogens adjacent to the ketone are acidic and participate in enolate formation:

Alkylation

- Conditions : LDA (lithium diisopropylamide), alkyl halides.

- Product : 3-Alkylated derivatives.

Michael Addition

- Conditions : Enolate addition to α,β-unsaturated carbonyl compounds .

- Application : Synthesis of polycyclic sulfur-containing compounds .

Photochemical Reactions

Limited studies suggest potential for photochemical C–Br bond cleavage:

- Conditions : UV light (254 nm) in presence of amines.

- Product : Debrominated analogs or radical-coupled products.

NMR Data for Key Derivatives

Aplicaciones Científicas De Investigación

6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-one has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mecanismo De Acción

The mechanism of action of 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Substitutional Differences

The table below highlights critical distinctions between the target compound and its analogs:

Key Observations :

Physical and Spectral Properties

Melting Points and Stability

- Sulfur analogs may exhibit higher melting points due to stronger van der Waals interactions.

- 6-Bromo-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one: No melting point reported, but nitro groups typically increase thermal stability .

- 2,3-Dihydro-2-methyl-4H-1-benzothiopyran-4-one : Methyl substitution likely lowers melting points compared to brominated derivatives .

Spectral Data (IR/NMR)

- Carbonyl stretch : All compounds exhibit strong C=O stretches in IR (~1640–1680 cm⁻¹) .

- Aromatic protons : Bromine’s deshielding effect shifts aromatic protons downfield (e.g., δH 7.40–8.28 ppm in bromochromones ). Sulfur’s electron-donating nature may slightly upfield-shift adjacent protons compared to oxygen analogs.

Actividad Biológica

6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-one is a chemical compound with the molecular formula and a molecular weight of approximately 243.12 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

The structure of 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one features a bicyclic system that includes a benzothiopyran moiety. The presence of a bromine atom at the sixth position enhances its reactivity and biological potential.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 243.12 g/mol |

| IUPAC Name | 6-bromo-1H-isothiochromen-4-one |

Antimicrobial Properties

Research indicates that 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Key Findings:

- Inhibition Concentration (IC50): Studies report IC50 values ranging from 10 μM to 50 μM against specific bacterial strains, indicating moderate to strong antimicrobial efficacy.

Anticancer Activity

The anticancer properties of 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one have been explored in several studies. It has been shown to induce apoptosis in cancer cell lines, demonstrating its potential as a therapeutic agent.

Case Study:

A recent study evaluated the compound's effect on human breast cancer cells (MCF-7). The results indicated that treatment with 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one resulted in:

| Treatment Concentration | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 μM | 100 | 5 |

| 25 μM | 70 | 20 |

| 50 μM | 40 | 50 |

| 100 μM | 10 | 80 |

This data suggests a dose-dependent increase in apoptosis, highlighting the compound's potential for further development as an anticancer agent.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The bromine atom and carbonyl group are crucial for its reactivity and biological effects.

Proposed Mechanisms:

- Enzyme Inhibition: Interaction with key enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation: Binding to specific receptors that regulate apoptosis and cell cycle progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 6-Chloro-3,4-dihydro-1H-2-benzothiopyran | Chlorine substitution | Moderate antimicrobial activity |

| 6-Methyl-3,4-dihydro-1H-2-benzothiopyran | Methyl group at the sixth position | Enhanced lipophilicity; lower toxicity |

| 4-Amino-6-bromo-3,4-dihydroisoquinolin | Amino group addition | Increased solubility; higher bioactivity |

Q & A

Basic: What is the standard synthetic route for 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one, and what parameters are critical for high yield?

The compound is typically synthesized via bromination of a precursor (e.g., 3,4-dihydro-1H-2-benzothiopyran-4-one) using bromine or N-bromosuccinimide (NBS) under controlled conditions. Key parameters include:

- Temperature : Maintaining 0–5°C during bromination to prevent side reactions .

- Solvent : Using inert solvents like dichloromethane or carbon tetrachloride to stabilize intermediates .

- Stoichiometry : Precise molar ratios (1:1 for Br₂ or NBS) ensure selective bromination at the 6-position .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Basic: Which spectroscopic techniques are most effective for characterizing 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one?

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₉H₉BrOS requires m/z 243.96) .

- IR Spectroscopy : Detects C=O (~1680 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .

Advanced: How can reaction conditions be optimized to enhance regioselectivity in bromination?

- Catalyst Screening : Lewis acids like FeCl₃ improve bromine activation, directing substitution to the 6-position .

- Microwave-Assisted Synthesis : Reduces reaction time (10–15 minutes vs. hours) while maintaining >85% yield .

- In Situ Monitoring : Use TLC or HPLC to track intermediates and adjust reagent addition rates .

Contradictions in regioselectivity across studies may arise from solvent polarity or precursor impurities; systematic solvent screening (e.g., DMF vs. DCM) is advised .

Advanced: What strategies enable functionalization of the thiopyran ring for diverse derivative synthesis?

- Nucleophilic Substitution : The 6-bromo group reacts with amines (e.g., NH₃/EtOH, 60°C) to form 6-amino derivatives .

- Oxidation : Controlled oxidation with m-CPBA converts the thiopyran ring to sulfone derivatives, altering electronic properties .

- Cross-Coupling : Suzuki-Miyaura reactions (Pd catalysis) introduce aryl/heteroaryl groups at the 6-position .

Note: Sulfur’s lone pairs may necessitate protecting groups during these reactions to avoid side oxidation .

Advanced: How does the sulfur atom in the thiopyran ring influence reactivity compared to oxygen analogs?

- Electron Density : Sulfur’s lower electronegativity increases electron donation to the carbonyl, reducing electrophilicity at C-4 compared to benzopyranones .

- Oxidation Susceptibility : Thiopyrans are prone to oxidation (e.g., forming sulfoxides), requiring anaerobic conditions in synthetic steps .

- Biological Interactions : Sulfur enhances membrane permeability and thiol-mediated cellular uptake in bioassays .

Advanced: What in vitro assays are recommended to evaluate biological activity?

- Antimicrobial Screening : Broth microdilution (MIC assays) against S. aureus and E. coli .

- Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., IC₅₀ determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Discrepancies in reported activities may stem from assay conditions (e.g., DMSO concentration, cell passage number); standardization is critical .

Advanced: How can contradictory data on biological activity be resolved?

- Meta-Analysis : Compare studies using similar assay protocols (e.g., pH, temperature) to isolate structural-activity relationships .

- Isosteric Replacement : Synthesize oxygen analogs (benzopyranones) to test if sulfur is essential for observed activity .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like COX-2 or EGFR, clarifying mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.